molecular formula C5H8N2O B1321018 (3-Methyl-1H-pyrazol-4-yl)methanol CAS No. 51445-36-4

(3-Methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1321018
CAS No.: 51445-36-4
M. Wt: 112.13 g/mol
InChI Key: HVLNVBVNWISWQC-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C5H8N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.

Scientific Research Applications

(3-Methyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then isolated and purified .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(3-8)2-6-7-4/h2,8H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLNVBVNWISWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609255
Record name (5-Methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51445-36-4
Record name (5-Methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1H-pyrazol-4-yl)methanol
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